(Z)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide
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Description
(Z)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
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Biological Activity
The compound (Z)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H23N4O3 with a complex structure that incorporates a cyano group, pyrrole moiety, and a triazole ring. The presence of these functional groups is crucial for its biological activity.
Structural Features
Feature | Description |
---|---|
Molecular Weight | 359.4 g/mol |
Functional Groups | Cyano, Pyrrole, Triazole |
LogP | Indicates hydrophobicity (to be determined) |
Anticancer Properties
Recent studies have suggested that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
The proposed mechanisms by which this compound may exert its anticancer effects include:
- Inhibition of Tyrosine Kinases : Compounds with triazole rings can inhibit key signaling pathways involved in cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways through modulation of proteins like PARP and EGFR has been observed in related compounds.
Case Studies
- Study on Indolyl-Triazole Hybrids :
-
Dual Enzyme Inhibition :
- Compounds similar to the one demonstrated dual inhibition of EGFR and PARP-1 with IC50 values significantly lower than those of established drugs. For example:
This indicates the potential for enhanced therapeutic efficacy through dual-target strategies .Compound EGFR IC50 (nM) PARP-1 IC50 (nM) Compound 13b 62.4 1.24 Erlotinib 80 1.49
Potential Applications
The biological activities suggest several pharmacological applications:
- Cancer Therapy : Due to its cytotoxic properties against various cancer cell lines.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, warranting further investigation into this area.
Safety and Toxicity
While preliminary data indicate promising biological activity, comprehensive toxicity studies are necessary to evaluate the safety profile of this compound before clinical applications can be considered.
Properties
IUPAC Name |
(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2H-triazol-4-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-11-5-14(13(3)23(11)12(2)10-25-4)6-15(7-18)17(24)19-8-16-9-20-22-21-16/h5-6,9,12H,8,10H2,1-4H3,(H,19,24)(H,20,21,22)/b15-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEZXBYHGYZJCX-UUASQNMZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)NCC2=NNN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C(C)COC)C)/C=C(/C#N)\C(=O)NCC2=NNN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.